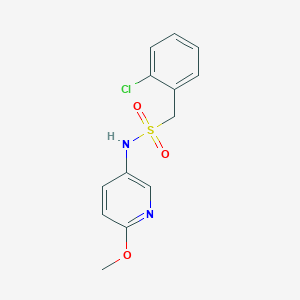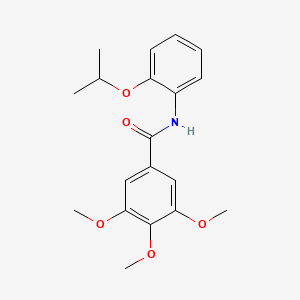![molecular formula C17H17N3OS B5543544 N-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5543544.png)
N-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine represents a structurally complex molecule, which likely exhibits unique chemical and physical properties due to its heterocyclic nature and functional groups. The interest in such compounds generally stems from their potential applications in various fields such as materials science, pharmaceuticals, and organic chemistry due to their unique structural features.
Synthesis Analysis
The synthesis of complex molecules like N-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine typically involves multi-step synthetic routes that incorporate various strategies to build the heterocyclic core and introduce functional groups. While specific synthesis routes for this compound were not directly found, related research emphasizes the importance of selecting appropriate precursors and conditions to efficiently construct similar heterocyclic frameworks. For instance, the synthesis of complex pyrimidines and quinazolines often relies on condensation reactions, cyclization steps, and selective functionalization techniques (Gomaa & Ali, 2020; Lipunova et al., 2018).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for understanding their chemical behavior and potential applications. Structural analysis typically involves spectroscopic methods such as NMR, IR, and X-ray crystallography. These techniques provide insights into the arrangement of atoms within the molecule and the configuration of its functional groups, which are essential for predicting reactivity and interaction with other molecules.
Chemical Reactions and Properties
Chemical reactions involving N-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine or similar compounds are influenced by the presence of functional groups and the heterocyclic core. These molecules can undergo various organic reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions, depending on the specific conditions and reactants involved. The presence of a heterocyclic structure often imparts unique electronic properties, affecting the molecule's reactivity (Rossi et al., 2014).
Applications De Recherche Scientifique
Anticancer Potential
The microwave-assisted synthesis of bioactive derivatives of this compound has been explored, with certain analogs exhibiting significant antiproliferative activity against human colorectal cancer cell lines HT-29 and Caco-2. These findings suggest the potential of these derivatives as anticancer agents, specifically as bioisosteric analogues of MPC-6827, an anticancer agent that has reached phase II clinical studies (Loidreau et al., 2020).
Antifungal Effects
Research on derivatives containing a similar structure to the mentioned compound showed promising antifungal effects against Aspergillus terreus and Aspergillus niger, indicating the potential of these compounds to be developed into useful antifungal agents (Jafar et al., 2017).
Novel Synthetic Methods
Studies have also focused on developing new synthetic methods for derivatives of this compound, highlighting their potential in the creation of compounds with pharmacological and biological activities. This includes methodologies for synthesizing derivatives that may possess antileukemic properties (El-Telbany & Hutchins, 1985).
Biological Activity
The antimicrobial activity of substituted tricyclic compounds, including derivatives of N-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine, has been studied. These compounds showed significant anti-bacterial and anti-fungal activities, underscoring their potential for development into antimicrobial agents (Mittal et al., 2011).
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-21-12-8-6-11(7-9-12)20-16-15-13-4-2-3-5-14(13)22-17(15)19-10-18-16/h6-10H,2-5H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWDRGLVAXVWSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C4=C(CCCC4)SC3=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-cycloheptylethyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5543471.png)
![ethyl 4,5-dimethyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5543479.png)
![3-(2-furyl)acrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5543490.png)



![N,4-dimethyl-3-(2-oxo-1-imidazolidinyl)-N-[3-(1H-pyrazol-1-yl)benzyl]benzamide](/img/structure/B5543521.png)
![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543527.png)
![(1S*,5R*)-3-(propylsulfonyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543534.png)
![N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5543537.png)



